9-[2-(2-fluorophenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-[2-(2-FLUOROPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a chromeno-oxazin core
Preparation Methods
The synthesis of 9-[2-(2-FLUOROPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves several steps. One common method includes the condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. This leads to the formation of imidazobenzodiazepine intermediates, which can be further processed to obtain the desired compound . Industrial production methods often involve scalable and improved processes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-[2-(2-FLUOROPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 9-[2-(2-FLUOROPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 9-[2-(2-FLUOROPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE include other chromeno-oxazin derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Properties
Molecular Formula |
C25H20FNO3 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
9-[2-(2-fluorophenyl)ethyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H20FNO3/c26-22-9-5-4-8-18(22)12-13-27-15-21-23(29-16-27)11-10-19-20(14-24(28)30-25(19)21)17-6-2-1-3-7-17/h1-11,14H,12-13,15-16H2 |
InChI Key |
KMRLHJPVPWUTQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CCC5=CC=CC=C5F |
Origin of Product |
United States |
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